molecular formula C10H12Cl2N2O2 B1468323 3-[2-(Aminomethyl)-4-chlorophenyl]-1,3-oxazolidin-2-one hydrochloride CAS No. 1192348-52-9

3-[2-(Aminomethyl)-4-chlorophenyl]-1,3-oxazolidin-2-one hydrochloride

Cat. No. B1468323
CAS RN: 1192348-52-9
M. Wt: 263.12 g/mol
InChI Key: MMYMGRIMOUAAAZ-UHFFFAOYSA-N
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Description

The compound “3-[2-(Aminomethyl)-4-chlorophenyl]-1,3-oxazolidin-2-one hydrochloride” is a complex organic molecule. It contains an aminomethyl group, which is a monovalent functional group with formula −CH2−NH2 . It also contains a chlorophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with a chlorine atom attached. The oxazolidinone group is a type of heterocyclic compound, which contains a five-membered ring made up of three carbon atoms, one nitrogen atom, and one oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxazolidinone ring, the aminomethyl group, and the chlorophenyl group would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the aminomethyl group could participate in reactions as a nucleophile . The oxazolidinone ring might also be involved in reactions, particularly if it can be opened or modified .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its stability under different conditions .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to interact with biological systems, it might bind to a specific protein or enzyme, or it might interfere with a particular biochemical pathway .

Safety and Hazards

Like any chemical compound, “3-[2-(Aminomethyl)-4-chlorophenyl]-1,3-oxazolidin-2-one hydrochloride” should be handled with care. Users should avoid dust formation, breathing in mist, gas or vapours, and contact with skin and eyes .

Future Directions

The future research directions for this compound could be vast and would depend on its properties and potential applications. It could be explored for use in various fields, such as medicine, materials science, or chemical synthesis .

properties

IUPAC Name

3-[2-(aminomethyl)-4-chlorophenyl]-1,3-oxazolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2.ClH/c11-8-1-2-9(7(5-8)6-12)13-3-4-15-10(13)14;/h1-2,5H,3-4,6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYMGRIMOUAAAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1C2=C(C=C(C=C2)Cl)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(Aminomethyl)-4-chlorophenyl]-1,3-oxazolidin-2-one hydrochloride

Synthesis routes and methods

Procedure details

(Step 3) To a solution of tert-butyl [5-chloro-2-(2-oxo-1,3-oxazolidin-3-yl)benzyl]carbamate obtained in Step 2 (2.21 g) in methanol (27 ml) was added 2N hydrogen chloride-methanol solution (10 ml) at room temperature, and the mixture was stirred for 3 hr. The reaction solution was concentrated under reduced pressure. The resulting crystals were collected by filtration, and washed with ethyl acetate to give 3-[2-(aminomethyl)-4-chlorophenyl]-1,3-oxazolidin-2-one hydrochloride (1.30 g) as a white solid.
Name
tert-butyl [5-chloro-2-(2-oxo-1,3-oxazolidin-3-yl)benzyl]carbamate
Quantity
2.21 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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